molecular formula C26H19BrO4 B11128821 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

Cat. No.: B11128821
M. Wt: 475.3 g/mol
InChI Key: DTLQSGBOERRHFO-MXAYSNPKSA-N
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Description

6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a complex organic compound that features a benzofuran core, a bromobenzyl ether group, and a chromenylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Bromobenzyl Ether Group: This step involves the reaction of the benzofuran derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Attachment of the Chromenylidene Group: The final step involves the condensation of the intermediate with 2-methyl-2H-chromen-3-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromenylidene moieties.

    Reduction: Reduction reactions can target the carbonyl group within the benzofuran structure.

    Substitution: The bromobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, it may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive compounds.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the chromenylidene group suggests possible interactions with biological targets involved in oxidative stress and inflammation.

Industry

Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism by which 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one exerts its effects likely involves interactions with specific molecular targets. For instance, the chromenylidene group may interact with enzymes or receptors involved in oxidative stress pathways, while the benzofuran core could bind to DNA or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
  • 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

Uniqueness

Compared to similar compounds, 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H19BrO4

Molecular Weight

475.3 g/mol

IUPAC Name

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H19BrO4/c1-16-19(12-18-4-2-3-5-23(18)30-16)13-25-26(28)22-11-10-21(14-24(22)31-25)29-15-17-6-8-20(27)9-7-17/h2-14,16H,15H2,1H3/b25-13-

InChI Key

DTLQSGBOERRHFO-MXAYSNPKSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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